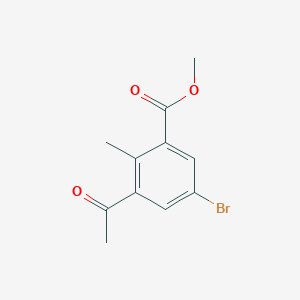
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is an organic compound with a complex structure that includes a benzoic acid core substituted with acetyl, bromo, and methyl groups, and esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to add the acetyl group at the 3-position. Finally, esterification with methanol under acidic conditions yields the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and acetylation, and employing catalysts to enhance reaction rates and yields. The esterification step can be carried out in large reactors with efficient mixing and temperature control to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoic acid derivatives.
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Formation of alcohols from the acetyl group.
Hydrolysis: Benzoic acid derivatives and methanol.
Scientific Research Applications
Chemistry
In chemistry, Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable starting material for creating derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of brominated and acetylated aromatic compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar substances.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and acetyl groups may impart specific biological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for the development of products with tailored properties.
Mechanism of Action
The mechanism by which Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the acetyl group can undergo enzymatic transformations. These interactions can affect various biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Benzoicacid,3-acetyl-2-methyl,methylester
- Benzoicacid,5-bromo-2-methyl,methylester
- Benzoicacid,3-acetyl-5-bromo,methylester
Uniqueness
Benzoicacid,3-acetyl-5-bromo-2-methyl,methylester is unique due to the specific combination of substituents on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-acetyl-5-bromo-2-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-6-9(7(2)13)4-8(12)5-10(6)11(14)15-3/h4-5H,1-3H3 |
InChI Key |
WTLQELLMSNZLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















